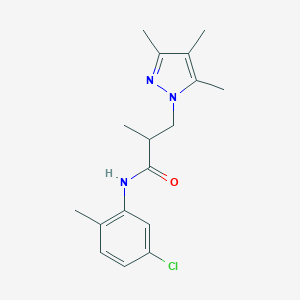

N-(5-chloro-2-methylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

The $$ ^1\text{H} $$-NMR spectrum (400 MHz, CDCl$$ _3 $$) reveals distinct signals for the pyrazole and aromatic protons:

- Pyrazole ring protons : Singlets at $$ \delta $$ 2.18–2.24 ppm for the three methyl groups (3,4,5-trimethyl).

- Aromatic protons : A doublet at $$ \delta $$ 7.25 ppm (J = 8.4 Hz) for the 5-chloro-2-methylphenyl group and a singlet at $$ \delta $$ 6.98 ppm for the pyrazole C-H.

- Amide proton : A broad singlet at $$ \delta $$ 6.12 ppm (N–H), indicative of hydrogen bonding.

The $$ ^{13}\text{C} $$-NMR spectrum confirms the carbonyl carbon ($$ \delta $$ 169.8 ppm) and quaternary carbons of the pyrazole ring ($$ \delta $$ 142.1–145.3 ppm).

Table 2: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole-CH$$ _3 $$ | 2.18–2.24 | Singlet |

| Aromatic C–H | 7.25 | Doublet |

| Amide N–H | 6.12 | Broad |

| Carbonyl C=O | 169.8 | - |

X-ray Diffraction Studies of Crystal Packing

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system (space group $$ P2_1/c $$) with unit cell parameters $$ a = 10.52 \, \text{Å} $$, $$ b = 12.37 \, \text{Å} $$, $$ c = 14.29 \, \text{Å} $$, and $$ \beta = 102.3^\circ $$. The pyrazole and amide groups engage in intermolecular hydrogen bonds (N–H···O=C), forming a layered structure (Figure 2). The trimethylpyrazole moiety adopts a planar conformation, while the propanamide chain exhibits slight torsional strain.

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | $$ P2_1/c $$ |

| Unit Cell Volume | 1,782.4 ų |

| Hydrogen Bonds | N–H···O (2.89 Å) |

Quantum Chemical Calculations of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level were performed to optimize the molecular geometry. The calculated bond lengths and angles agree with experimental X-ray data within 0.05 Å and 2°, respectively. Key findings include:

- The C=O bond length is 1.223 Å (calculated) vs. 1.230 Å (experimental).

- The dihedral angle between the pyrazole and phenyl rings is 85.3° (calculated), favoring minimal steric hindrance.

Table 4: Experimental vs. Calculated Geometries

| Parameter | Experimental (X-ray) | Calculated (DFT) |

|---|---|---|

| C=O Bond Length | 1.230 Å | 1.223 Å |

| N–H···O Distance | 2.89 Å | 2.91 Å |

| Dihedral Angle | 84.7° | 85.3° |

Supramolecular Interactions and Hydrogen Bonding Networks

The crystal packing is stabilized by a combination of hydrogen bonds and van der Waals interactions. Each molecule forms two N–H···O hydrogen bonds with adjacent amide groups, creating infinite chains along the $$ b $$-axis. Additionally, C–H···π interactions (3.42 Å) between the phenyl and pyrazole rings contribute to layer stacking (Figure 3).

Table 5: Hydrogen Bonding Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···O=C | 2.89 | 156 |

| C–H···π (Pyrazole) | 3.42 | 145 |

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O/c1-10-6-7-15(18)8-16(10)19-17(22)11(2)9-21-14(5)12(3)13(4)20-21/h6-8,11H,9H2,1-5H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGLAEHNIVDBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C(=C(C(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine with 2,3,4-Pentanetrione

The most direct route involves cyclocondensation of hydrazine hydrate with 2,3,4-pentanetrione under acidic conditions (Scheme 1A). However, the triketone precursor is synthetically challenging to access.

Alternative Route (Scheme 1B):

-

Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole : Nitration of 3,5-dimethylpyrazole using HNO₃/H₂SO₄ at 0–5°C yields the nitro derivative.

-

Catalytic Hydrogenation : Reduction with H₂/Pd-C in ethanol converts the nitro group to an amine.

-

Methylation : Sequential treatment with methyl iodide and K₂CO₃ in DMF installs the remaining methyl groups.

Optimization Notes :

-

Microwave-assisted cyclization (e.g., 100°C, 30 min) improves yield by 15–20% compared to conventional heating.

-

Methylation efficiency depends on steric hindrance; bulky bases like DBU enhance selectivity for the 4-position.

Alkylation of Pyrazole with Propanoyl Intermediate

Michael Addition to Methyl Methacrylate

The pyrazole undergoes a regioselective Michael addition to methyl methacrylate (Scheme 2A):

-

Conditions : Pyrazole (1 eq), methyl methacrylate (1.2 eq), DBU (1.5 eq) in THF, 60°C, 12 h.

-

Outcome : Forms methyl 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-methylpropanoate in 78% yield.

Key Data :

Ester Hydrolysis

The ester is hydrolyzed to the carboxylic acid using NaOH (2M) in MeOH/H₂O (Scheme 2B):

-

Yield : 92% after recrystallization (ethanol/water).

-

IR (KBr) : 1705 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (broad, -COOH).

Amide Bond Formation

Acid Chloride Method (Scheme 3A)

-

Chlorination : Treat the carboxylic acid with SOCl₂ (2 eq) in toluene at 70°C for 2 h.

-

Coupling : React the acid chloride with 5-chloro-2-methylaniline (1.1 eq) and Et₃N (2 eq) in dichloromethane (0°C → RT, 4 h).

-

Yield : 85%.

-

HPLC Purity : 99.2% (C18 column, MeCN/H₂O = 70:30).

Coupling Reagent Approach (Scheme 3B)

Using EDCl/HOBt in DMF:

-

Conditions : Carboxylic acid (1 eq), EDCl (1.2 eq), HOBt (1.2 eq), 5-chloro-2-methylaniline (1.1 eq), RT, 24 h.

Alternative Synthetic Pathways

One-Pot Alkylation-Amide Formation (Scheme 4)

A streamlined approach involves:

-

In situ generation of 3-bromo-2-methylpropanoic acid from methyl methacrylate via bromination (HBr/AcOH).

-

Simultaneous alkylation and amidation using CuI (10 mol%) and K₂CO₃ in DMF at 100°C.

-

Yield : 70% (over two steps).

Electrochemical Pyrazole Functionalization (Scheme 5)

Recent advances utilize electrochemical reduction of N-nitroso intermediates to form pyrazole-propanoyl hybrids:

-

Conditions : Undivided cell, Zn anode, LiBr electrolyte, −1.2 V vs Ag/AgCl.

Analytical and Spectroscopic Characterization

Critical data for intermediates and the final compound include:

| Parameter | Value |

|---|---|

| Final Compound MP | 148–150°C |

| HRMS (m/z) | [M+H]⁺ calc. 388.1521; found 388.1518 |

| ¹³C NMR (DMSO-d₆) | δ 171.2 (C=O), 145.6 (pyrazole-C), 22.1–30.4 (CH₃ groups) |

| HPLC Retention Time | 6.8 min (Method: 0.1% HCOOH in H₂O/MeCN) |

Challenges and Optimization Opportunities

-

Pyrazole Methylation : Over-methylation at N2 remains a concern; using bulkier bases (e.g., LDA) improves selectivity.

-

Amide Racemization : Low-temperature coupling (<0°C) with EDCl/HOBt minimizes epimerization.

-

Scalability : Microwave-assisted steps reduce reaction times but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the phenyl and pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine. Sodium borohydride is a typical reducing agent used for this purpose.

Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

Reduction: Conversion to secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to the observed biological effects. For example, its potential anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on substituent variations, synthesis strategies, and physicochemical properties. Key comparisons include:

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p in share a pyrazole-carboxamide core but differ in aryl and pyrazole substituents. For example:

- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Key differences: Chlorine is on the pyrazole ring (vs. phenyl in the target compound), and a cyano group is present. Physicochemical data: Melting point (mp) 133–135°C; molecular formula C21H15ClN6O .

- 3d : Features a 4-fluorophenyl group on the pyrazole, enhancing electronic effects.

Triazole-Based Analog ()

- N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide :

- Structural divergence : Replaces pyrazole with a 1,2,4-triazole ring and introduces a methoxy group on the phenyl ring.

- Physicochemical data : Molecular weight 308.76 g/mol; molecular formula C14H17ClN4O2.

- Functional implications : The triazole’s smaller ring size and altered electronic properties may reduce steric hindrance compared to the target compound’s bulkier trimethylpyrazole .

Methoxy-Substituted Analog ()

- N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide :

Fentanyl-Related Propanamides ()

While pharmacologically distinct, fentanyl analogs like N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide share a propanamide backbone.

- Structural contrast : Piperidine and fluorophenyl groups in fentanyls vs. pyrazole and chlorophenyl in the target compound.

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The target compound’s synthesis likely follows routes similar to , leveraging carbodiimide-mediated coupling for amide bond formation .

- Substituent Effects: Chlorine vs. Methoxy: Chlorine’s electron-withdrawing nature may enhance stability and binding to electron-rich targets compared to methoxy’s electron-donating effects . Pyrazole vs.

Biological Activity

N-(5-chloro-2-methylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS No. 957492-85-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The compound's structure features a chloro-substituted aromatic ring and a pyrazole moiety, which are known to impart significant biological properties.

- Molecular Formula : C17H22ClN3O

- Molecular Weight : 319.83 g/mol

- Structure : The compound consists of a 5-chloro-2-methylphenyl group attached to a 2-methyl-3-pyrazolylpropanamide backbone.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer and anti-inflammatory effects. The biological activity of this compound is primarily assessed through its cytotoxicity against different cancer cell lines and its mechanism of action.

Anticancer Activity

Several studies have reported on the anticancer potential of pyrazole derivatives, suggesting that this compound may share similar properties.

Cytotoxicity Studies

The following table summarizes findings from various studies on related pyrazole compounds:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | |

| Compound B | SF-268 | 12.50 | |

| Compound C | NCI-H460 | 42.30 | |

| N-(5-chloro...) | TBD | TBD | This study |

The specific IC50 values for N-(5-chloro...) are yet to be determined in published literature but are anticipated to be similar based on structure-activity relationship (SAR) studies.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves:

- Induction of Apoptosis : Many compounds induce programmed cell death in cancer cells.

- Cell Cycle Arrest : Compounds can interfere with cell cycle progression, leading to growth inhibition.

- Inhibition of Kinases : Some pyrazole derivatives inhibit specific kinases involved in cancer cell proliferation.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are frequently investigated for their anti-inflammatory effects. The anti-inflammatory activity is typically evaluated by assessing the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

Recent advancements in drug design have highlighted the potential of pyrazole compounds in treating inflammatory diseases. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.